molecular formula C12H22N2O B2750558 N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide CAS No. 2094512-77-1

N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide

Numéro de catalogue B2750558
Numéro CAS: 2094512-77-1
Poids moléculaire: 210.321
Clé InChI: CAWLIUQQXZBBFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential therapeutic agent for cancer treatment due to its ability to selectively target cancer cells that have an increased dependence on RNA polymerase I activity.

Mécanisme D'action

N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosomal RNA synthesis, which is necessary for the production of ribosomes and protein synthesis. In cancer cells with an increased dependence on RNA polymerase I activity, the inhibition of this process leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells with p53 mutations. It has also been shown to inhibit the growth of tumors in animal models. In addition, this compound has been shown to have a synergistic effect when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide in lab experiments is its ability to selectively target cancer cells with an increased dependence on RNA polymerase I activity. This allows for the study of cancer cells with specific mutations, such as p53 mutations. However, one limitation of using this compound in lab experiments is its potential toxicity to normal cells. Careful consideration must be given to the dosage and duration of treatment to minimize any potential side effects.

Orientations Futures

There are several future directions for the study of N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide. One area of research is the development of this compound as a therapeutic agent for cancer treatment. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients. Another area of research is the study of the mechanism of action of this compound. This includes the identification of potential biomarkers that can be used to predict the response of cancer cells to this compound treatment. Additionally, the development of this compound analogs with improved potency and selectivity is an area of active research. Finally, the use of this compound in combination with other cancer treatments, such as immunotherapy, is an area of research that holds promise for the development of more effective cancer treatments.

Méthodes De Synthèse

The synthesis of N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide involves the reaction of cyclohexylmethylamine with acryloyl chloride to form N-cyclohexylmethylacrylamide. This intermediate is then reacted with N,N-dimethylethylenediamine to form this compound. The synthesis of this compound has been optimized to yield a high purity product with a high yield.

Applications De Recherche Scientifique

N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that have an increased dependence on RNA polymerase I activity. This includes cancer cells with mutations in the tumor suppressor gene p53, which is commonly mutated in many types of cancer. This compound has been shown to induce cell death in cancer cells with p53 mutations, while sparing normal cells.

Propriétés

IUPAC Name

N-[2-[cyclohexyl(methyl)amino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-3-12(15)13-9-10-14(2)11-7-5-4-6-8-11/h3,11H,1,4-10H2,2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWLIUQQXZBBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C=C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.